molecular formula C8H12N6 B13642667 1-(3-(1h-Imidazol-1-yl)propyl)-1h-1,2,3-triazol-4-amine

1-(3-(1h-Imidazol-1-yl)propyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13642667
M. Wt: 192.22 g/mol
InChI Key: MNPUPWSMUYKCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings These structures are known for their significant roles in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia.

    Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Linking the Rings: The final step involves linking the imidazole and triazole rings through a propyl chain, which can be achieved using appropriate alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug development, particularly for its anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The imidazole and triazole rings can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA synthesis or protein function, which is particularly useful in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: Known for its broad range of biological activities, including antifungal and antibacterial properties.

    1,2,3-Triazole: Widely used in medicinal chemistry for its stability and ability to form strong hydrogen bonds.

    Benzimidazole: Another heterocyclic compound with significant biological activity, used in various pharmaceuticals.

Uniqueness

1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is unique due to the combination of imidazole and triazole rings, which can provide synergistic effects in its biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-(3-imidazol-1-ylpropyl)triazol-4-amine

InChI

InChI=1S/C8H12N6/c9-8-6-14(12-11-8)4-1-3-13-5-2-10-7-13/h2,5-7H,1,3-4,9H2

InChI Key

MNPUPWSMUYKCBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCN2C=C(N=N2)N

Origin of Product

United States

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